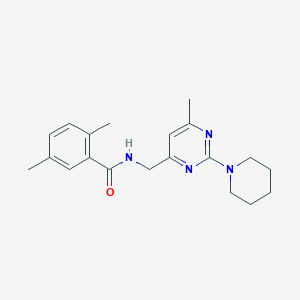

2-Bromo-3-fluoro-4-iodoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3-fluoro-4-iodoaniline” is a chemical compound with the molecular formula C6H4BrFIN . It is an aromatic amine that can be carbonylated to produce pentacyclic compounds .

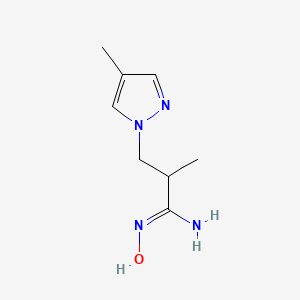

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-fluoro-4-iodoaniline” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 14 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Applications De Recherche Scientifique

Synthesis and Antiviral Applications

- Antiviral Nucleosides Synthesis : The synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which includes derivatives related to 2-Bromo-3-fluoro-4-iodoaniline, demonstrates potent in vitro activity against herpes simplex virus (HSV). These nucleosides, particularly those containing a 2'-fluoro function, showed significant effectiveness in antiviral applications (Watanabe et al., 1983).

Photophysical and Photochemical Studies

- Photochemistry of Haloanilines : Research on the photochemistry of haloanilines, including 4-haloanilines and 4-halo-N,N-dimethylanilines, reveals insights into their reactivity in various solvents and the potential for photogenerated phenyl cations. This study is significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).

Nephrotoxicity Studies

- In Vitro Nephrotoxicity of Haloanilines : A study on the nephrotoxic effects of haloaniline isomers, including 4-haloanilines and 3,5-dihaloanilines, using renal cortical slices, highlights the potential nephrotoxicity of these compounds. This research is relevant for understanding the safety and toxicity profiles of haloanilines in pharmaceutical and industrial applications (Hong et al., 2000).

Organic Synthesis

- Regioselective Intramolecular Arylthiolations : Research on the formation of intramolecular C–S bonds using 2-halothioureas, including 2-bromo and 2-iodo aryl thioureas, underlines the utility of halogenated anilines in organic synthesis, particularly in the formation of 2-aminobenzothiazoles (Sahoo et al., 2012).

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Anilines typically undergo nucleophilic substitution reactions . The presence of bromine, fluorine, and iodine atoms on the benzene ring of the aniline compound could potentially influence its reactivity and interaction with its targets .

Biochemical Pathways

Anilines are known to be involved in various biochemical reactions, including those related to the synthesis of other organic compounds .

Pharmacokinetics

The compound’s molecular weight is 31591 g/mol , which could influence its absorption and distribution in the body

Result of Action

As an aniline derivative, it may participate in various chemical reactions, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-4-iodoaniline. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light and oxygen could affect its stability.

This compound, like other anilines, has the potential to be a valuable tool in various fields, including pharmaceuticals and chemical synthesis .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXBFIBGXTYPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-4-iodoaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)